molecular formula C14H20N2O3S B4733289 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide

Cat. No. B4733289
M. Wt: 296.39 g/mol
InChI Key: FERJKOUQVQILJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{4-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide involves complex reactions and methodologies. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles with functional groups at the 2-position in one step, illustrating the type of chemical reactions utilized in synthesizing related compounds (Sakamoto et al., 1988). Another synthesis pathway involves Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, fully characterized by various spectroscopic techniques (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3,4-Dimethylphenyl)methanesulfonamide, reveals intricate details about their configuration. The amide H atoms and methanesulfonyl group's positioning illustrate the compounds' potential interactions with biological receptors, essential for understanding their chemical behavior and reactivity (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions, such as the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides to yield chiral pyrrolidin-3-ones, highlight the reactive versatility of methanesulfonamide derivatives. These reactions are pivotal in understanding the compound's chemical properties and potential applications (Králová et al., 2019).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of methanesulfonamide derivatives can be intricate. Studies like those on N-(3,4-Dimethylphenyl)methanesulfonamide provide insight into how these physical properties are influenced by molecular structure (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of N-{4-[(4-Methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide derivatives, including reactivity, stability, and interactions with other compounds, are crucial for their potential applications. Studies on related compounds, like the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, offer a glimpse into the chemical behavior and reactivity patterns of these molecules (Furukawa, Hata, Shigeta, & Urabe, 2019).

properties

IUPAC Name

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-7-9-16(10-8-11)14(17)12-3-5-13(6-4-12)15-20(2,18)19/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERJKOUQVQILJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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